molecular formula C22H25ClN2O2 B5538317 N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Cat. No.: B5538317
M. Wt: 384.9 g/mol
InChI Key: CVINIGDJIVTRCA-UHFFFAOYSA-N
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Description

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy and methylphenyl groups attached to a phenyl ring, which is further connected to a pyridinylmethanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the methylation of 3-methoxy-4-hydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Methylphenyl Group:

    Formation of the Pyridinylmethanamine Moiety: The final step involves the reaction of the intermediate with 4-pyridinylmethanamine under reductive amination conditions using sodium triacetoxyborohydride as the reducing agent.

    Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid in an appropriate solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride can be compared with similar compounds such as:

    N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride: Similar structure but with a different position of the methyl group.

    N-[[3-methoxy-4-[(3-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

The unique combination of methoxy and methylphenyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2.ClH/c1-17-4-3-5-20(12-17)16-26-21-7-6-19(13-22(21)25-2)15-24-14-18-8-10-23-11-9-18;/h3-13,24H,14-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINIGDJIVTRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCC3=CC=NC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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